molecular formula C16H14N4O3S B2613748 2-((4-methoxyphenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923146-51-4

2-((4-methoxyphenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2613748
CAS No.: 923146-51-4
M. Wt: 342.37
InChI Key: VHXNVWCUQOYKHT-UHFFFAOYSA-N
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Description

2-((4-methoxyphenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxyphenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Thioether Formation: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated methoxybenzene.

    Acetamide Formation: The final step involves the coupling of the oxadiazole-thioether intermediate with an acetamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((4-methoxyphenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-methoxyphenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-((4-methoxyphenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a different position of the pyridinyl group.

    2-((4-methoxyphenyl)thio)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a different position of the pyridinyl group.

    2-((4-methoxyphenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 2-((4-methoxyphenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and a promising candidate for further investigation.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-22-12-4-6-13(7-5-12)24-10-14(21)18-16-20-19-15(23-16)11-3-2-8-17-9-11/h2-9H,10H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXNVWCUQOYKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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